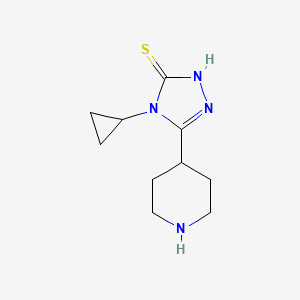
4-cyclopropyl-5-(piperidin-4-yl)-4H-1,2,4-triazole-3-thiol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-cyclopropyl-5-(piperidin-4-yl)-4H-1,2,4-triazole-3-thiol is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyclopropyl-5-(piperidin-4-yl)-4H-1,2,4-triazole-3-thiol typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction using diazomethane or similar reagents.
Attachment of the Piperidinyl Group: The piperidinyl group can be attached through a nucleophilic substitution reaction using piperidine and an appropriate leaving group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
4-cyclopropyl-5-(piperidin-4-yl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to modify the triazole ring or other functional groups.
Substitution: The piperidinyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Modified triazole derivatives.
Substitution: Various substituted triazole derivatives.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential ligand for studying biological processes.
Medicine: As a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: As an intermediate in the production of agrochemicals or other industrial chemicals.
作用机制
The mechanism of action of 4-cyclopropyl-5-(piperidin-4-yl)-4H-1,2,4-triazole-3-thiol would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The triazole ring and thiol group could play crucial roles in binding to molecular targets and influencing biochemical pathways.
相似化合物的比较
Similar Compounds
4-cyclopropyl-5-(piperidin-4-yl)-4H-1,2,4-triazole-3-thiol: can be compared with other triazole derivatives such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical and biological properties. The cyclopropyl group, in particular, can introduce strain and reactivity that is not present in other similar compounds.
属性
分子式 |
C10H16N4S |
|---|---|
分子量 |
224.33 g/mol |
IUPAC 名称 |
4-cyclopropyl-3-piperidin-4-yl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C10H16N4S/c15-10-13-12-9(14(10)8-1-2-8)7-3-5-11-6-4-7/h7-8,11H,1-6H2,(H,13,15) |
InChI 键 |
SPNVDCKOKBTKHK-UHFFFAOYSA-N |
规范 SMILES |
C1CC1N2C(=NNC2=S)C3CCNCC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


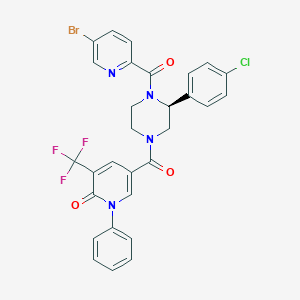
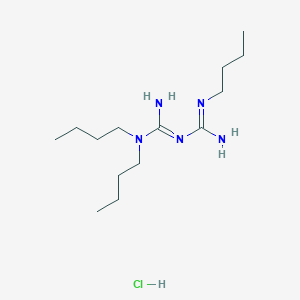
![2-{[1-(2-chloro-4-fluorophenyl)ethyl]amino}-N-methylacetamide](/img/structure/B15275819.png)
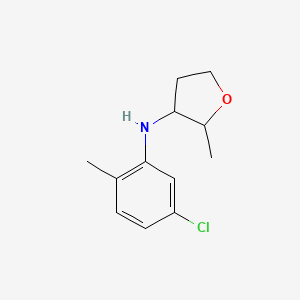
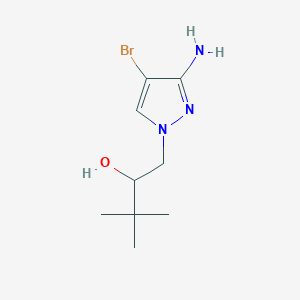

![2-chloro-N-[2-(diethylamino)-2-(furan-2-yl)ethyl]acetamide hydrochloride](/img/structure/B15275841.png)
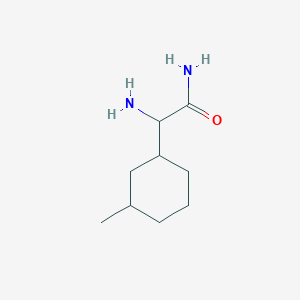
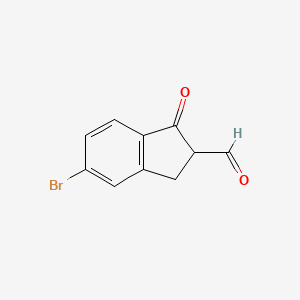

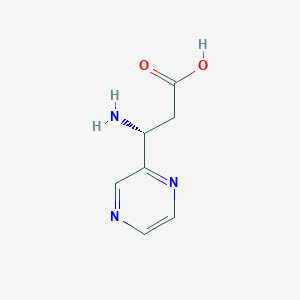
![2-[(2-Methylcyclopentyl)amino]butan-1-ol](/img/structure/B15275869.png)
![2-({Bicyclo[2.2.1]hept-5-en-2-ylmethyl}amino)butan-1-ol](/img/structure/B15275874.png)
![(S)-6-Fluoro-8-methoxy-3-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B15275880.png)
